molecular formula C15H12FN3O2S B2758548 3-fluoro-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851979-69-6

3-fluoro-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B2758548
CAS No.: 851979-69-6
M. Wt: 317.34
InChI Key: PHDJVMFXFYCCEP-UHFFFAOYSA-N
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Description

3-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the following steps:

    Formation of 6-methoxy-1,3-benzothiazole-2-amine: This intermediate can be synthesized through a cyclization reaction involving 2-aminothiophenol and methoxy-substituted aromatic aldehydes.

    Coupling Reaction: The 6-methoxy-1,3-benzothiazole-2-amine is then coupled with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzohydrazide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

3-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential as an anti-tubercular agent and its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-1,3-benzothiazole-2-amine: Lacks the fluorine and benzohydrazide moieties.

    3-fluoro-1,3-benzothiazole: Lacks the methoxy and benzohydrazide moieties.

    N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide: Lacks the fluorine atom.

Uniqueness

3-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is unique due to the presence of all three functional groups (fluorine, methoxy, and benzohydrazide), which contribute to its distinct chemical properties and potential applications. The combination of these groups enhances its reactivity and makes it a valuable compound for various scientific research applications.

Biological Activity

3-Fluoro-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide is a compound that belongs to the benzothiazole family, which is well-known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C15H14FN3O1S1
  • Molecular Weight : 303.36 g/mol

The biological activities of benzothiazole derivatives often involve several mechanisms:

  • Anticancer Activity : Compounds like this compound have shown promise in inducing apoptosis in cancer cells. Research indicates that such compounds can activate procaspase-3 to caspase-3, triggering apoptotic pathways in various cancer cell lines (e.g., U937 and MCF-7) .
  • Antimicrobial Properties : Benzothiazole derivatives are recognized for their antibacterial and antifungal activities. The presence of specific functional groups enhances their interaction with microbial enzymes and receptors, leading to inhibition of growth .
  • Anti-inflammatory Effects : Some studies suggest that benzothiazole compounds can modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines like IL-6 and TNF-α .

Anticancer Studies

Recent studies have focused on the synthesis and evaluation of novel benzothiazole derivatives, including this compound. In vitro tests have demonstrated significant anticancer activity against various cell lines:

CompoundCell LineIC50 (μM)Mechanism
This compoundU9375.2Procaspase-3 activation
This compoundMCF-76.6Apoptosis induction

These findings underscore the potential of this compound as a lead for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. In a comparative study, it exhibited notable activity against several bacterial strains, indicating its potential as an antibiotic agent:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 μg/mL
S. aureus8 μg/mL
C. albicans16 μg/mL

These results demonstrate the broad-spectrum antimicrobial potential of benzothiazole derivatives .

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effects of various benzothiazole derivatives on cancer cell proliferation. The results indicated that modifications to the benzothiazole structure significantly enhanced anticancer activity, particularly through procaspase activation pathways .
  • Case Study on Anti-inflammatory Effects : Another research project focused on the anti-inflammatory properties of benzothiazole compounds, showing that they could effectively reduce cytokine levels in inflammatory models, suggesting their utility in treating inflammatory diseases .

Properties

IUPAC Name

3-fluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-21-11-5-6-12-13(8-11)22-15(17-12)19-18-14(20)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDJVMFXFYCCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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